2-Chloro-4-methylpyrimidin-5-amine

Overview

Description

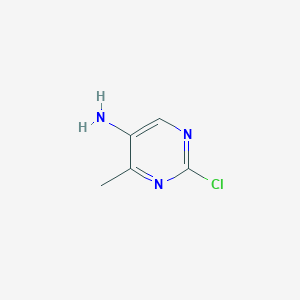

2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an amino group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyrimidin-5-amine typically involves the chlorination of 4-methylpyrimidine-5-amine. One common method includes the reaction of 4-methylpyrimidine-5-amine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C5H6N3} + \text{POCl3} \rightarrow \text{C5H6ClN3} + \text{HCl} ]

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the chlorination reactions are conducted under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) are commonly used under reflux conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-methylpyrimidin-5-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential anti-inflammatory , antiviral , and anticancer activities. For instance, studies have shown that certain pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammation and pain .

Case Study: Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound analogs. These compounds demonstrated potent inhibition of COX-2 with IC values comparable to established drugs like celecoxib .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for producing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

- Chlorination of 2-methylpyrimidine.

- Subsequent amination to introduce the amino group at the 5-position.

Biological Studies

This compound has been explored for its interactions with biological targets, particularly enzymes and receptors involved in disease pathways. Its structural properties facilitate investigations into enzyme inhibition mechanisms, providing insights into potential therapeutic applications.

Example: Kinase Inhibition

Research has identified this compound derivatives as inhibitors of essential kinases in malaria parasites, showcasing their potential as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-methylpyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group at the second position and a chlorine atom at the fourth position.

Uniqueness

2-Chloro-4-methylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

2-Chloro-4-methylpyrimidin-5-amine is a pyrimidine derivative with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique substitution pattern, has been studied for various biological activities, including enzyme inhibition, antimicrobial properties, and potential as a pharmaceutical building block.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 145.57 g/mol. The presence of a chlorine atom at position 2 and an amino group at position 5 contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets by mimicking natural substrates, leading to competitive inhibition. This mechanism is particularly relevant in the context of kinase inhibition, where similar pyrimidine derivatives have shown promise in targeting various cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is critical for its potential therapeutic applications. For instance:

- Kinase Inhibition : Similar compounds have been identified as effective kinase inhibitors, suggesting that this compound may also possess this activity.

- Cholinesterase Inhibition : Studies on related compounds show that modifications in the pyrimidine structure can enhance inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to other biologically active compounds may contribute to its effectiveness against various pathogens. The compound's potential as an antimicrobial agent warrants further exploration in clinical settings.

Study on Kinase Inhibition

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly affected their kinase inhibitory properties. This suggests that this compound could be optimized for enhanced efficacy against targeted kinases .

Antimicrobial Evaluation

In a comparative study of various pyrimidine derivatives, this compound was assessed for its antimicrobial potency against several bacterial strains. Results indicated moderate activity, highlighting the need for further optimization to enhance its therapeutic potential.

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential kinase inhibitor; competitive inhibition mechanism | |

| Antimicrobial Activity | Moderate activity against bacterial strains | |

| Anti-inflammatory | Possible COX enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Chloro-4-methylpyrimidin-5-amine, and how are they applied?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the pyrimidine ring and substituents. Mass spectrometry (MS) confirms molecular weight (143.58 g/mol, ), while infrared (IR) spectroscopy identifies functional groups like amines and chlorides. For example, derivatives of similar pyrimidines were analyzed using H and C NMR to confirm substituent positions and purity .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Synthesis often involves nucleophilic substitution or cyclocondensation reactions. For instance, chloro-substituted pyrimidines can be synthesized via Pd-catalyzed coupling or by reacting aminopyrimidine intermediates with chlorinating agents (e.g., POCl). Similar protocols were used to prepare 6-chloro-2-aryl-imidazopyridines, emphasizing the role of stoichiometric control and temperature optimization .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. The compound may exhibit toxicity (H302, H315, H319, H335 ). Use personal protective equipment (PPE), work in a fume hood, and store under inert atmosphere at 2–8°C to prevent degradation . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) to validate structures. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10). For example, the crystal structure of a fluoro-pyrimidine derivative was resolved using SHELX, with mean C–C bond length accuracy of 0.003 Å . Cross-validate with spectroscopic data to resolve ambiguities in substituent positioning.

Q. What computational strategies optimize reaction conditions for synthesizing novel derivatives?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions. For instance, virtual screening of 5-fluoro-pyrimidine derivatives guided the prioritization of aniline-substituted analogs with predicted antitumor activity . Combine computational results with Design of Experiments (DoE) to empirically optimize temperature, solvent, and catalyst loading .

Q. How can this compound be leveraged in drug discovery pipelines?

- Methodological Answer : Use the compound as a scaffold for structure-activity relationship (SAR) studies. For example, 4-anilino-5-fluoropyrimidine derivatives showed antitumor activity via kinase inhibition . Methodologies include:

- Functionalization : Introduce substituents at the 4-position to modulate steric and electronic properties.

- Bioassay Integration : Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

- Docking Studies : Utilize AutoDock or Schrödinger Suite to predict binding affinities to therapeutic targets .

Q. What advanced analytical techniques validate purity and stability under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life, while differential scanning calorimetry (DSC) identifies polymorphic transitions. For pyrimidine analogs, LC-MS/MS confirmed stability under dark, inert storage .

Q. Methodological Considerations

- Crystallography : Prioritize high-resolution XRD data (≤1.0 Å) for accurate refinement. SHELXL is preferred for small-molecule structures .

- Data Management : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to curate spectral and crystallographic datasets, ensuring reproducibility .

- Contradiction Analysis : Cross-reference XRD, NMR, and computational data to resolve structural ambiguities. For example, conflicting NOE signals in NMR may require re-evaluation of dihedral angles in XRD models .

Properties

IUPAC Name |

2-chloro-4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAKVHVZRSQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311545 | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20090-69-1 | |

| Record name | 20090-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.